molecular formula C8H10BrNO2 B11716478 4-bromo-3-(dimethoxymethyl)Pyridine

4-bromo-3-(dimethoxymethyl)Pyridine

Cat. No.: B11716478
M. Wt: 232.07 g/mol
InChI Key: HIDGVSHMYRXTQQ-UHFFFAOYSA-N
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Description

4-Bromo-3-(dimethoxymethyl)pyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by a bromine atom at the 4th position and a dimethoxymethyl group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(dimethoxymethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 3-(dimethoxymethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(dimethoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while reactions with Grignard reagents can yield substituted pyridines with various functional groups .

Scientific Research Applications

4-Bromo-3-(dimethoxymethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-3-(dimethoxymethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular pathways involved are still under investigation.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

4-bromo-3-(dimethoxymethyl)pyridine

InChI

InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-5-10-4-3-7(6)9/h3-5,8H,1-2H3

InChI Key

HIDGVSHMYRXTQQ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=CN=C1)Br)OC

Origin of Product

United States

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